3,3-Difluoro-1,2-diphenylcyclopropene
Description
3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor1a) is a crystalline, thermally stable fluorination reagent belonging to a novel class of deoxyfluorinating agents with an all-carbon scaffold . It is synthesized via difluoromethylenation of diarylalkynes using (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) as a difluorocarbene source . CpFluor1a and its derivatives (CpFluors) activate alcohols through cyclopropenium cation intermediates, enabling the substitution of hydroxyl groups with fluorine via two distinct pathways:
- Cyclopropenium cation activation for monoalcohol fluorination.
- Cyclopropenone acetal activation for selective monofluorination of 1,2- and 1,3-diols .
The electronic nature of aryl substituents on CpFluors critically influences their reactivity. Electron-donating groups (e.g., methoxy or naphthyl) stabilize the cyclopropenium intermediate, enhancing fluorination efficiency . For example, 4-methoxy-1-naphthyl-substituted CpFluor1i achieves up to 81% yield in alkyl fluoride synthesis, outperforming the parent CpFluor1a (Table 1) .
Properties
Molecular Formula |
C15H10F2 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(3,3-difluoro-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C15H10F2/c16-15(17)13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
RBGBOJNMIXGZCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanistic Differences
CpFluors vs. 3,3-Dichlorocyclopropenes :
Dichlorocyclopropenes activate alcohols via cyclopropenium cations for deoxychlorination. However, CpFluors face challenges due to fluoride’s weak nucleophilicity. Fluoride release is achieved through competitive hydrolysis of CpFluors, generating HF in situ . This contrasts with dichlorocyclopropenes, where chloride acts as a superior leaving group .- CpFluors vs. DAST/PhenoFluor: Traditional reagents like DAST (diethylaminosulfur trifluoride) and PhenoFluor rely on sulfur- or nitrogen-based intermediates. CpFluors, however, utilize cyclopropenium cations, offering tunable selectivity for electron-rich positions in diols (Figure 4) .
Reactivity and Selectivity
- Substituent Effects: Electron-rich aryl groups (e.g., methoxy or naphthyl) on CpFluors suppress undesired cyclopropenone acetal pathways, improving fluorination yields . For example, CpFluor1i (4-methoxy-1-naphthyl) yields 81% alkyl fluoride, while CpFluor1a (unsubstituted phenyl) yields <5% under identical conditions .
- Substrate Scope: CpFluors exhibit sensitivity to alcohol electronics, enabling selective fluorination of electron-rich positions in long-chain diols. In contrast, DAST and PhenoFluor favor sterically accessible sites (Figure 4) . For example, in 1,5-pentanediol, CpFluor1i fluorinates the central C3 position (70% yield), whereas DAST and PhenoFluor target terminal positions .
Reaction Conditions and Stability
- Optimized Conditions: CpFluors require polar solvents (e.g., 1,2-dichloroethane) and elevated temperatures (80°C) for efficient fluorination . Prolonged storage in humid environments leads to hydrolysis, forming cyclopropenones, which reduces reactivity .
Stability Comparison :
Unlike thermally labile reagents like DAST, CpFluors are crystalline solids with enhanced stability, facilitating handling and storage .
Complementarity with Other Reagents
CpFluors complement DAST and PhenoFluor in scenarios requiring electronic selectivity. For example:
- Sterically hindered alcohols: PhenoFluor outperforms CpFluors.
- Electron-rich diols : CpFluors achieve superior regioselectivity .
Data Tables
Table 1: Optimization of CpFluor1a in Deoxyfluorination of 3-Phenylpropan-1-ol (2a)
| Entry | Solvent | Temp (°C) | Equiv. CpFluor1a | Yield (%)* |
|---|---|---|---|---|
| 1 | Dichloromethane | 80 | 1.2 | <5 |
| 6 | 1,2-Dichloroethane | 80 | 1.2 | 47 |
| 12 | 1,2-Dichloroethane | 100 | 1.2 | 49 |
*Yields determined by <sup>19</sup>F NMR.
Table 2: Comparative Performance of Fluorination Reagents
| Substrate | Reagent | Fluorination Position | Yield (%) |
|---|---|---|---|
| 1,5-Pentanediol | CpFluor1i | C3 | 70 |
| 1,5-Pentanediol | DAST | C1/C5 | 55 |
| 1,5-Pentanediol | PhenoFluor | C1/C5 | 45 |
Key Research Findings
Electronic Tuning : Substituents on CpFluors’ aryl rings significantly impact reactivity. Methoxy and naphthyl groups enhance yields by stabilizing cyclopropenium cations .
Pathway Control: Competition between cyclopropenium cation and cyclopropenone acetal pathways is tunable via substituent design .
Stereochemical Outcomes : Fluorination at chiral centers proceeds with inversion of configuration, as confirmed by X-ray crystallography .
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